![molecular formula C19H12F3NO4S2 B328791 [4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B328791.png)
[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a complex organic compound that features a thiazolidine ring, a trifluoromethyl group, and a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid typically involves multi-step organic reactions. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then be further reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to improve the efficiency and environmental sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and thiazolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, acetonitrile, and dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Wirkmechanismus
The mechanism of action of [4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors and enzymes, modulating their activity and leading to specific biological effects. The presence of the trifluoromethyl group and thiazolidine ring enhances its binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxy)acetic acid
- (3Z)-3-(4-Oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness
[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiazolidine ring contributes to its biological activity .
Eigenschaften
Molekularformel |
C19H12F3NO4S2 |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
2-[4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H12F3NO4S2/c20-19(21,22)12-2-1-3-13(9-12)23-17(26)15(29-18(23)28)8-11-4-6-14(7-5-11)27-10-16(24)25/h1-9H,10H2,(H,24,25)/b15-8- |
InChI-Schlüssel |
XJFRAEDSGSGUPC-NVNXTCNLSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=S)C(F)(F)F |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=S)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=S)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE](/img/structure/B328708.png)
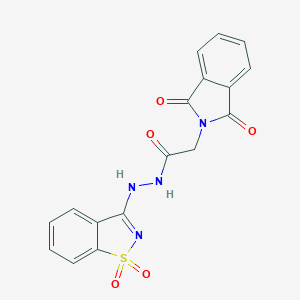
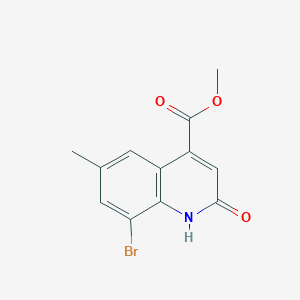
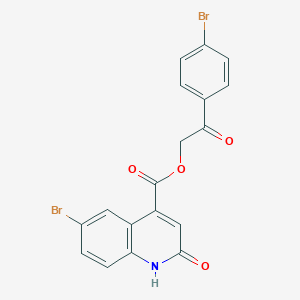
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B328715.png)
![Dimethyl 5-[(4-chloro-3-ethoxybenzoyl)amino]isophthalate](/img/structure/B328719.png)
![4-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B328720.png)
![3-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B328724.png)
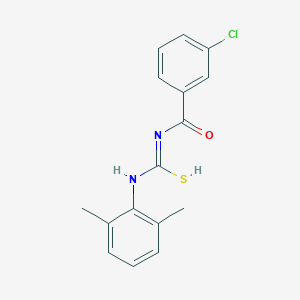
![N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B328726.png)
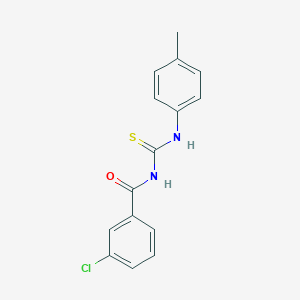
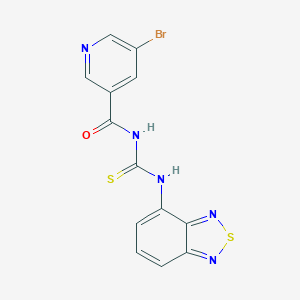
![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328730.png)
![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B328731.png)
